molecular formula C16H18O4 B2507075 (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one CAS No. 89291-75-8

(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one

Cat. No.: B2507075
CAS No.: 89291-75-8
M. Wt: 274.316
InChI Key: IMMAKCSFQZGDHG-CABCVRRESA-N
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Description

(3aR,6aR)-6-(Benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one ( 89291-75-8) is a chiral cyclopentane-based building block of high interest in synthetic organic chemistry and pharmaceutical research . This compound, with a molecular formula of C16H18O4 and a molecular weight of 274.32 g/mol, features a protected ketone and a benzyloxymethyl side chain, making it a versatile precursor for the synthesis of more complex molecules . Its defined stereochemistry ((3aR,6aR)) is critical for producing enantiomerically pure targets, which is often essential in the development of active pharmaceutical ingredients (APIs) and biological probes . The compound's physicochemical properties, including a LogP of 2.28 and a polar surface area of 45 Ų, suggest good membrane permeability, which is a valuable characteristic in drug discovery . It is typically supplied as a solid and should be stored refrigerated at 2-8°C to ensure stability . This product is intended for research and development purposes exclusively and is not for diagnostic, therapeutic, or personal use. Researchers can source this compound from various global suppliers with available purities of 95% and higher .

Properties

IUPAC Name

(3aR,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMAKCSFQZGDHG-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(=O)C=C2COCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)C(=O)C=C2COCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one , with CAS number 89291-75-8 , is a cyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current literature regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18O4C_{16}H_{18}O_{4}, with a molecular weight of approximately 274.31 g/mol. The structure features a cyclopentadiene core with benzyloxymethyl and dimethyl substituents, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit antimicrobial activity. A study on related dioxolones demonstrated their effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls and inhibition of protein synthesis.

Anticancer Activity

Several derivatives of cyclopentadiene compounds have shown promising anticancer properties. For instance, studies have indicated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays demonstrated that similar structures inhibited cell proliferation in various cancer cell lines, suggesting a potential role for This compound in cancer therapy.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of dioxolones in models of neurodegenerative diseases. Compounds with similar scaffolds have been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Case Studies

  • Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of several dioxolones against Staphylococcus aureus and Escherichia coli. Results indicated that compounds structurally related to This compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
  • Anticancer Screening :
    • In vitro assays on human breast cancer cells demonstrated that derivatives of this compound reduced cell viability by over 50% at concentrations of 20 µM after 48 hours. Mechanistic studies suggested that apoptosis was mediated by mitochondrial pathways.
  • Neuroprotection :
    • In a model of oxidative stress-induced neuronal death, treatment with related dioxolone compounds resulted in a significant decrease in cell death compared to controls. The protective effect was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Q & A

Basic: What are the key considerations for synthesizing (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethylcyclopenta-dioxol-4-one with high stereochemical purity?

Answer:
The synthesis requires precise control of reaction conditions to preserve stereochemical integrity. Multi-step protocols involving protecting groups (e.g., benzyl ethers for hydroxyl protection) and stereoselective catalysts (e.g., chiral auxiliaries or enzymes) are critical. For example, highlights the use of protecting groups like methoxy and benzyloxymethyl in cyclopentane derivatives to avoid undesired side reactions. Reaction solvents (e.g., dichloromethane or DMF), temperature (-20°C to reflux), and anhydrous conditions are essential for minimizing racemization . Post-synthesis, purification via column chromatography (e.g., EtOAc/hexane gradients) and validation by chiral HPLC (using columns like Chiralpak IA/IB) ensure enantiomeric purity >95% .

Basic: How can researchers confirm the stereochemical configuration of the cyclopenta-dioxolane core in this compound?

Answer:
Advanced NMR techniques, including 2D NOESY and COSY, are used to correlate spatial proximity of protons and confirm the (3aR,6aR) configuration. For example, reports 1H^1H and 13C^{13}C NMR data (e.g., δ 4.68 ppm, dd with J=46.0HzJ = 46.0 \, \text{Hz}) to assign fluorine-substituted analogs. X-ray crystallography is the gold standard for absolute configuration validation, as demonstrated in cyclopentane-derived β-amino acids in . Computational methods (DFT calculations) can also predict and cross-validate NMR chemical shifts .

Advanced: What strategies resolve discrepancies between theoretical and experimental HRMS data for this compound?

Answer:
Discrepancies in HRMS (e.g., observed vs. calculated Δm/z=0.0162\Delta m/z = 0.0162) often arise from isotopic impurities or ionization efficiency. recommends:

  • Repeating measurements with higher-resolution instruments (e.g., ESI-TOF).
  • Using internal standards (e.g., sodium trifluoroacetate) for calibration.
  • Computational validation via isotopic distribution simulations (e.g., using Bruker Compass DataAnalysis).
    If unresolved, consider trace byproducts (e.g., oxidation products) via LC-MS/MS with CID fragmentation .

Advanced: How can researchers optimize the yield of benzyloxymethyl-protected intermediates during synthesis?

Answer:
Yield optimization involves:

  • Reagent stoichiometry: Use 1.2–1.5 equivalents of benzyl bromomethyl ether to ensure complete reaction of the hydroxyl group ().
  • Catalysis: Add catalytic TBAB (tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Temperature control: Maintain 0–5°C during benzylation to suppress elimination side reactions.
  • Workup: Extract unreacted reagents with ethyl acetate and brine, followed by drying over anhydrous Na2_2SO4_4 (). Typical yields range from 70–85% after optimization .

Basic: What analytical techniques are recommended for assessing the compound’s stability under varying storage conditions?

Answer:

  • Accelerated stability studies: Store aliquots at 4°C, -20°C, and 25°C for 1–6 months, then analyze via:
    • HPLC-UV: Monitor degradation peaks (e.g., loss of benzyl group at 254 nm).
    • TGA/DSC: Detect thermal decomposition events ( recommends -20°C storage under inert gas).
    • NMR: Track new resonances indicative of hydrolysis or oxidation (e.g., loss of dioxolane ring protons) .

Advanced: How can researchers mitigate byproduct formation during the cyclopenta-dioxolane ring closure?

Answer:
Byproducts often arise from incomplete ring closure or transesterification. and suggest:

  • Solvent selection: Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
  • Acid catalysis: Employ p-TsOH (0.1–0.5 eq) to accelerate cyclization while minimizing side reactions.
  • Microwave-assisted synthesis: Reduce reaction time from 24h to 1–2h, lowering byproduct accumulation (e.g., achieved 95% purity via microwave at 100°C).
  • Quenching: Add saturated NaHCO3_3 immediately post-reaction to neutralize acids and halt side reactions .

Basic: What spectroscopic databases or reference materials are available for validating this compound’s structure?

Answer:

  • PubChem: Access 1H^1H/13C^{13}C NMR, IR, and MS data for related cyclopentane derivatives ().
  • Cambridge Structural Database (CSD): Contains X-ray data for stereochemical validation (e.g., CSD entry UYOGEP for a benzyl-protected analog).
  • Reaxys: Compiles synthetic protocols and spectral data for dioxolane-containing compounds (e.g., Reaxys ID 1620512) .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The dioxolane ring’s electron-withdrawing effect activates adjacent positions for nucleophilic attack. Density functional theory (DFT) studies in show that the (3aR,6aR) configuration creates a steric environment favoring SN_N2 mechanisms at the benzyloxymethyl group. Kinetic isotope effect (KIE) experiments (e.g., kH/kD=1.8k_H/k_D = 1.8) confirm a concerted mechanism. Competing elimination (E2) is suppressed by using bulky bases (e.g., DIPEA) and low temperatures .

Basic: How should researchers handle discrepancies between observed and predicted 1H^1H1H NMR splitting patterns?

Answer:

  • Solvent effects: Re-run NMR in deuterated DMSO or CDCl3_3 to assess solvent-induced shifts ( used DMSO for diastereomeric resolution).
  • Dynamic effects: Variable-temperature NMR (e.g., 25–60°C) can reveal conformational exchange broadening.
  • Simulation tools: Use MestReNova or ACD/Labs to simulate splitting patterns based on coupling constants (JJ) and compare with experimental data .

Advanced: What catalytic systems improve the enantioselective synthesis of this compound?

Answer:

  • Organocatalysts: Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) achieve up to 90% ee in dioxolane formation ().
  • Metal complexes: Ru(II)-BOX catalysts (e.g., RuCl2_2(p-cymene)) enable asymmetric hydrogenation of cyclopentenone precursors.
  • Enzymatic resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, improving ee to >99% ( ) .

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